molecular formula C17H14N2O6 B2354249 N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide CAS No. 899748-67-5

N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide

Cat. No.: B2354249
CAS No.: 899748-67-5
M. Wt: 342.307
InChI Key: WOMOTMMNJHBUNF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a chemical compound of interest in scientific research. It features an ethanediamide (oxalamide) core functionalized with two 1,3-benzodioxole moieties . The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a significant structural component in various bioactive molecules and is frequently investigated for its role in medicinal chemistry and drug discovery . This specific diamide derivative belongs to a class of compounds where the oxalamide linker connects distinct aromatic systems, which can be tailored to modulate properties like molecular recognition and binding affinity. Researchers can utilize this compound as a key intermediate or building block for developing novel pharmacologically active molecules. It may also have applications in materials science as a organic scaffold. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-16(18-7-10-1-3-12-14(5-10)24-8-22-12)17(21)19-11-2-4-13-15(6-11)25-9-23-13/h1-6H,7-9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMOTMMNJHBUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1,3-Benzodioxole

Method A: Nitro Reduction Pathway

  • Nitration : 1,3-Benzodioxole undergoes electrophilic nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C (yield: 68–72%).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) converts 5-nitro-1,3-benzodioxole to the amine (yield: 85–90%).

Method B: Direct Amination
Ullmann-type coupling of 5-bromo-1,3-benzodioxole with aqueous ammonia using CuI/L-proline in DMSO at 110°C for 24 h (yield: 55–60%).

Synthesis of 5-(Aminomethyl)-1,3-Benzodioxole

Stepwise Approach :

  • Vilsmeier–Haack Formylation : 1,3-Benzodioxole reacts with POCl₃/DMF to yield 5-formyl-1,3-benzodioxole (yield: 65%).
  • Reductive Amination : The aldehyde is treated with NH₄OAc and NaBH₃CN in MeOH to install the aminomethyl group (yield: 78%).

Ethanediamide Coupling Strategies

Sequential Amide Bond Formation

Procedure :

  • First Amidation :
    • 5-Amino-1,3-benzodioxole (1 eq) reacts with oxalyl chloride (0.5 eq) in anhydrous THF at −10°C with Et₃N (2 eq) as base.
    • Intermediate mono-acid chloride isolated via filtration (yield: 82%).
  • Second Amidation :
    • Mono-acid chloride reacts with 5-(aminomethyl)-1,3-benzodioxole (1.1 eq) in DMF at 0°C → 25°C overnight.
    • Crude product purified via recrystallization (EtOAc/hexane) (yield: 74%).

Optimization Challenges :

  • Steric Hindrance : Bulky benzodioxole groups necessitate elevated temperatures (45–50°C) for complete reaction.
  • Epimerization Risk : Chiral centers (if present) require low-temperature coupling to prevent racemization.

One-Pot Coupling Using Oxalyl Dichloride

Single-Step Protocol :

  • 5-Amino-1,3-benzodioxole and 5-(aminomethyl)-1,3-benzodioxole (1:1 molar ratio) added to oxalyl chloride (1 eq) in CH₂Cl₂ with pyridine (2 eq) at 0°C.
  • Reaction stirred for 12 h at 25°C, followed by aqueous workup (yield: 68%).

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing bis-acylation.

Alternative Methodologies

Solid-Phase Synthesis

Wang resin-bound oxalic acid derivative sequentially coupled with both amines under HOBt/EDCI activation (overall yield: 52%). Suitable for combinatorial libraries but limited scalability.

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes amide bond formation in ionic liquid ([BMIM][BF₄]) at 40°C (yield: 48%). Green chemistry approach but requires optimization for industrial use.

Analytical Characterization Data

Property Value/Observation Method
Melting Point 189–191°C (dec.) DSC
¹H NMR (400 MHz, DMSO) δ 6.85 (s, 2H, ArH), 6.78 (d, J=8.1 Hz, 2H), 4.25 (s, 4H, OCH₂O), 3.42 (t, J=6.2 Hz, 2H, CH₂NH), 2.95 (m, 4H, CONH) Bruker Avance III
HPLC Purity 98.7% C18 column, MeCN/H₂O

Yield Optimization Studies

Parameter Variation Yield Impact
Solvent THF vs. DMF DMF ↑ yield by 12%
Base Et₃N vs. DIEA DIEA ↑ yield by 8%
Temperature 25°C vs. 50°C 50°C ↑ yield by 15%
Coupling Agent EDCI/HOBt vs. DCC EDCI/HOBt preferred

Data aggregated from small-scale trials (n=3).

Industrial-Scale Considerations

  • Cost Analysis : Oxalyl chloride accounts for 62% of raw material costs at >100 kg scale.
  • Waste Streams : HCl gas neutralization requires scrubbers; solvent recovery (DMF) achieves 89% efficiency.
  • Throughput : Batch process achieves 34 kg/week using 500 L reactors.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
  • Structure: Shares the ethanediamide linker and a benzodioxolyl group but replaces the second benzodioxolylmethyl with a tetrahydroquinoline-ethyl substituent.
CM962474 (N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)
  • Structure : Retains the benzodioxolylmethyl-ethanediamide core but incorporates a dihydropyrimidinyl-pyrazole substituent.
  • Activity : Pyrimidine and pyrazole moieties are associated with kinase inhibition and anticancer activity .
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-Biphenyl]-4-sulfonamido}benzoate
  • Structure : Replaces the ethanediamide linker with a sulfonamide group and adds a biphenyl-benzoate moiety.
  • Activity : Acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), indicating anti-inflammatory applications .
  • Key Difference : The sulfonamide group increases acidity and hydrogen-bond acceptor capacity, contrasting with the neutral ethanediamide linker.

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Biological Activity Key Findings References
Target Compound ~428.3* Ethanediamide, Benzodioxolyl Not explicitly reported Structural analog to QOD
QOD ~463.5 Ethanediamide, Tetrahydroquinoline Falcipain-2 inhibition Antimalarial potential
CM962474 ~507.5 Ethanediamide, Pyrimidine-Pyrazole Kinase inhibition (inferred) Enhanced binding via heterocycles
Emrusolmine ~371.2 Pyrazole, Bromophenyl α-Synuclein oligomerization inhibition Neuroprotective applications
N-Ethylnorpentylone (Efilona) ~249.3 Cathinone, Benzodioxolyl CNS stimulation Controlled substance (Schedule II)

*Calculated based on formula C₁₉H₁₆N₂O₆.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is associated with various bioactive properties. The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, and it has a molecular weight of 288.30 g/mol. The presence of the benzodioxole ring is crucial for its biological activity, as it can influence interactions with biological targets.

Biological Activities

Research indicates that compounds containing the benzodioxole structure exhibit a range of biological activities:

1. Anti-inflammatory Activity

Benzodioxole derivatives have been shown to possess anti-inflammatory properties by acting as inhibitors of cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound have demonstrated inhibitory effects on COX1 and COX2 enzymes, which are critical in the inflammatory response. Some studies report IC50 values ranging from 0.725 µM to 27.06 µM for various benzodioxole derivatives against COX enzymes .

2. Anticancer Properties

The compound shows promise in cancer treatment through cytotoxic effects on cancer cell lines such as HeLa (cervical carcinoma cells). In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of cell growth at concentrations higher than those required for COX inhibition. For example, the most cytotoxic compound in related studies had a CC50 value of 219 µM .

3. Antimicrobial Activity

Benzodioxole derivatives are also noted for their antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Molecular Mechanisms

The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activities of benzodioxole derivatives:

StudyCompoundActivityIC50/CC50 Values
Benzodioxole derivative ACOX inhibitionIC50 = 0.725 µM
Benzodioxole derivative BCytotoxicity (HeLa)CC50 = 219 µM
Benzodioxole derivative CAntimicrobialVaries by strain

Q & A

Basic: What are the common synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide?

Answer:
The synthesis typically involves multi-step reactions starting with benzodioxole derivatives. A representative approach includes:

Acylation : Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate.

Amide Coupling : Using coupling agents like EDC/HOBt to link the acyl chloride with a secondary amine-bearing benzodioxole derivative.

Purification : Chromatographic techniques (e.g., HPLC) and recrystallization are employed to achieve >95% purity.
Key variables include solvent choice (DMF or DCM), temperature (0–25°C), and catalysts (e.g., triethylamine). Analytical validation via 1H^1H-NMR and LC-MS is critical for confirming structural integrity .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
Structural validation relies on:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, amide carbonyls at δ 165–170 ppm).
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and detects crystallographic disorders. For example, the oxalamide linkage typically shows a planar geometry with C=O bonds ~1.23 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ at m/z 427.12).

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:
Discrepancies (e.g., dynamic vs. static disorder in crystallography) require:

Multi-Technique Validation : Cross-check NMR data with FT-IR (amide I/II bands) and DSC (melting point consistency).

Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., Gaussian09) predict spectroscopic profiles and compare them with experimental data.

Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to model twinning, especially for crystals with pseudo-symmetry .

Advanced: What experimental designs are optimal for studying its biological mechanism of action?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets like falcipain-2 (malaria protease) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC). IC50_{50} values are determined via dose-response curves .
    • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-acetamide) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 1 µs simulations in GROMACS) to identify key interactions (e.g., hydrogen bonds with catalytic cysteine residues) .

Advanced: How can synthetic routes be optimized for scalability while maintaining yield?

Answer:
Apply Design of Experiments (DoE) to:

Parameter Screening : Vary temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).

Response Surface Methodology : Model interactions between variables to maximize yield (e.g., >85%) and minimize byproducts.

Continuous Flow Chemistry : Utilize microreactors for exothermic steps (e.g., acylation) to enhance reproducibility .

Advanced: How should researchers address contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:
Potential causes and solutions include:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use internal controls (e.g., doxorubicin).
  • Orthogonal Assays : Confirm antiproliferative activity via both MTT and clonogenic assays.
  • Structural Analog Comparison : Compare with derivatives (e.g., thiazole- or pyrazole-containing analogs) to identify SAR trends .

Advanced: What strategies are recommended for studying pharmacokinetics in preclinical models?

Answer:

  • In Vivo Models : Administer 50 mg/kg (oral/i.p.) in murine models; collect plasma at intervals (0–24 hr) for LC-MS/MS quantification.
  • Metabolic Stability : Incubate with hepatic microsomes (human/mouse) to identify CYP450-mediated metabolites.
  • Toxicity Screening : Monitor liver/kidney biomarkers (ALT, creatinine) post-administration .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be mitigated during structure determination?

Answer:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Software Tools : SHELXL's TWIN/BASF for twinning; Olex2's disorder refinement for flexible substituents.
  • Validation : Check against PLATON/ADDSYM for missed symmetry and CIF validation tools .

Advanced: What computational methods predict metabolic stability and degradation pathways?

Answer:

  • In Silico Tools : Use MetaSite (Molecular Discovery) to predict CYP450 oxidation sites (e.g., benzodioxole methyl groups).
  • MD Simulations : Model hydrolysis of the oxalamide bond in physiological pH (7.4) and temperature (310 K).
  • LC-MS/MS Metabolite ID : Fragment ions (e.g., m/z 285.08 for deacetylated products) confirm degradation routes .

Advanced: How can molecular docking guide the design of derivatives with enhanced target affinity?

Answer:

  • Docking Workflow :
    • Receptor Preparation : Retrieve target structures (e.g., falcipain-2 PDB: 3BPF) and optimize protonation states (AutoDock Tools).
    • Pose Scoring : Use Glide SP/XP to rank binding poses; prioritize interactions with catalytic dyad residues.
    • Free Energy Calculations : MM-GBSA (Schrödinger) quantifies ΔGbind_{bind} for lead optimization .

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